molecular formula C8H5F5 B1451999 5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene CAS No. 1138445-27-8

5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene

Cat. No. B1451999
CAS RN: 1138445-27-8
M. Wt: 196.12 g/mol
InChI Key: LHKFHBOJYINWMF-UHFFFAOYSA-N
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Description

“5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene” is a compound that contains a benzene ring, which is a cyclic hydrocarbon . The “5-(1,1-Difluoroethyl)” part indicates that a difluoroethyl group is attached to the 5th carbon of the benzene ring. Difluoroethyl compounds are organofluorine compounds, which means they contain carbon-fluorine bonds .


Synthesis Analysis

While specific synthesis methods for “5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene” are not available, similar compounds such as “1,1-Difluoroethane” are synthesized by the mercury-catalyzed addition of hydrogen fluoride to acetylene .


Molecular Structure Analysis

The molecular structure of “5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene” would consist of a benzene ring with a difluoroethyl group attached to one of its carbons. The difluoroethyl group itself consists of two carbon atoms and two fluorine atoms .


Physical And Chemical Properties Analysis

While specific physical and chemical properties for “5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene” are not available, similar compounds such as “1,1-Difluoroethane” are known to be colorless gases used as refrigerants and propellants .

Scientific Research Applications

Medicine: Drug Design and Development

The incorporation of fluorine atoms into pharmaceutical compounds can significantly alter their biological activity, metabolic stability, and membrane permeability. The presence of a trifluoromethyl group, such as in 5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene, can be particularly beneficial in medicinal chemistry for the design of new drugs with improved pharmacokinetic properties .

Materials Science: Advanced Material Synthesis

In materials science, the unique properties of fluorinated compounds are exploited to create advanced materials with desirable characteristics such as high thermal stability and chemical resistance. The trifluoromethyl group in 5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene could be used to synthesize polymers and coatings with enhanced performance .

Environmental Science: Fluorinated Surfactants

Fluorinated surfactants, which can be derived from compounds like 5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene, are known for their exceptional ability to reduce surface tension. They are used in a variety of environmental applications, including the remediation of contaminated sites and oil spill management .

Analytical Chemistry: Chromatographic Separations

The trifluoromethyl group’s high electronegativity and lipophilicity make it useful in analytical chemistry, particularly in chromatographic separations where it can improve the resolution and detection of complex mixtures .

Pharmacology: Metabolic Stability Studies

In pharmacology, the metabolic stability of drug candidates is a critical aspect of drug development. The introduction of fluorine atoms, as seen in 5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene, can prevent metabolic degradation, thereby increasing the half-life of potential pharmaceuticals .

Organic Synthesis: Building Blocks for Synthesis

The compound’s fluorinated ethyl and benzene groups make it a valuable building block in organic synthesis. It can be used to introduce fluorinated side chains into more complex molecules, which is a common requirement in the synthesis of agrochemicals, pharmaceuticals, and other fluorinated organic compounds .

Mechanism of Action

The mechanism of action would depend on the specific application of “5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene”. For instance, some difluoroethyl compounds have been found to inhibit dipeptidyl peptidase-4 (DPP-4), making them potentially useful as antidiabetic agents.

properties

IUPAC Name

5-(1,1-difluoroethyl)-1,2,3-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5/c1-8(12,13)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKFHBOJYINWMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C(=C1)F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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